molecular formula C17H11Cl3N4O B12736283 2-(p-Chlorophenyl)-1-(2,6-dichlorophenyl)-1,4,6,7-tetrahydro-4-oxo-imidazo-(1,2-a)-S-triazine CAS No. 54436-17-8

2-(p-Chlorophenyl)-1-(2,6-dichlorophenyl)-1,4,6,7-tetrahydro-4-oxo-imidazo-(1,2-a)-S-triazine

Cat. No.: B12736283
CAS No.: 54436-17-8
M. Wt: 393.6 g/mol
InChI Key: QVHKTMCLDXTTSS-UHFFFAOYSA-N
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Description

2-(p-Chlorophenyl)-1-(2,6-dichlorophenyl)-1,4,6,7-tetrahydro-4-oxo-imidazo-(1,2-a)-S-triazine is a synthetic organic compound that belongs to the class of imidazo-triazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Chlorophenyl)-1-(2,6-dichlorophenyl)-1,4,6,7-tetrahydro-4-oxo-imidazo-(1,2-a)-S-triazine typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of hydrazine derivatives: Using hydrazine derivatives and chlorinated aromatic compounds under acidic or basic conditions.

    Condensation reactions: Involving the condensation of chlorinated anilines with carbonyl compounds followed by cyclization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve high yields and purity. This may include:

    Batch or continuous flow reactors: To control reaction conditions and improve efficiency.

    Purification techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(p-Chlorophenyl)-1-(2,6-dichlorophenyl)-1,4,6,7-tetrahydro-4-oxo-imidazo-(1,2-a)-S-triazine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo-triazines.

Scientific Research Applications

    Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific enzymes or receptors.

    Agriculture: As a potential pesticide or herbicide due to its biological activity.

    Materials Science: As a building block for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(p-Chlorophenyl)-1-(2,6-dichlorophenyl)-1,4,6,7-tetrahydro-4-oxo-imidazo-(1,2-a)-S-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Inhibiting enzyme activity: By binding to the active site of the enzyme.

    Modulating receptor activity: By acting as an agonist or antagonist at specific receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-(p-Chlorophenyl)-1-phenyl-1,4,6,7-tetrahydro-4-oxo-imidazo-(1,2-a)-S-triazine
  • 2-(2,6-Dichlorophenyl)-1-phenyl-1,4,6,7-tetrahydro-4-oxo-imidazo-(1,2-a)-S-triazine

Uniqueness

2-(p-Chlorophenyl)-1-(2,6-dichlorophenyl)-1,4,6,7-tetrahydro-4-oxo-imidazo-(1,2-a)-S-triazine is unique due to the presence of both p-chlorophenyl and 2,6-dichlorophenyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

CAS No.

54436-17-8

Molecular Formula

C17H11Cl3N4O

Molecular Weight

393.6 g/mol

IUPAC Name

2-(4-chlorophenyl)-1-(2,6-dichlorophenyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazin-4-one

InChI

InChI=1S/C17H11Cl3N4O/c18-11-6-4-10(5-7-11)15-22-17(25)23-9-8-21-16(23)24(15)14-12(19)2-1-3-13(14)20/h1-7H,8-9H2

InChI Key

QVHKTMCLDXTTSS-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=N1)N(C(=NC2=O)C3=CC=C(C=C3)Cl)C4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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